

# The Pharmacological Landscape of Dicaffeoylquinic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Dicaffeoylquinic acid |           |
| Cat. No.:            | B15575637             | Get Quote |

Introduction: **Dicaffeoylquinic acid**s (DCQAs) are a class of polyphenolic compounds naturally occurring in various medicinal plants, such as those from the Asteraceae and Lamiaceae families. As esters of caffeic acid and quinic acid, they exist as several positional isomers, with 1,3-, 3,4-, 3,5-, and 4,5-**dicaffeoylquinic acid** being the most extensively studied. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. This technical guide provides an in-depth overview of the pharmacological profiles of different DCQAs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

# Pharmacological Activities of Dicaffeoylquinic Acid Isomers

The diverse biological effects of DCQAs are attributed to their unique chemical structures, which enable them to modulate various cellular processes. The following sections summarize the key pharmacological activities supported by quantitative data.

#### **Antioxidant Activity**

**Dicaffeoylquinic acid**s are potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress. Their antioxidant capacity is often attributed to the presence of



multiple hydroxyl groups on the caffeoyl moieties, which can donate hydrogen atoms to scavenge reactive oxygen species (ROS).

Table 1: Antioxidant Activity of **Dicaffeoylquinic Acid** Isomers

| Isomer    | Assay                                  | IC50 / EC50       | Reference |
|-----------|----------------------------------------|-------------------|-----------|
| 1,3-diCQA | Lipid Peroxidation<br>(TBHP-induced)   | EC50: 23.6 μM     | [1]       |
| 3,4-diCQA | DPPH Radical<br>Scavenging             | EC50: 68.91 μg/mL | [2]       |
| 3,4-diCQA | Ferric Reducing Activity               | EC50: 2.18 μg/mL  | [2]       |
| 3,5-diCQA | DPPH Radical<br>Scavenging             | IC50: 4.26 μg/mL  | [2][3]    |
| 3,5-diCQA | Superoxide Anion<br>Radical Scavenging | IC50: 2.9 μg/mL   | [4]       |
| 4,5-diCQA | DPPH Radical<br>Scavenging             | IC50: 19.8 μM     | [2]       |

#### **Anti-inflammatory Activity**

DCQAs exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is achieved through the modulation of key inflammatory signaling pathways like NF-kB and MAPK.

Table 2: Anti-inflammatory Activity of **Dicaffeoylquinic Acid** Isomers



| Isomer    | Assay                                | Cell Line /<br>Model             | IC50 / Effect                  | Reference |
|-----------|--------------------------------------|----------------------------------|--------------------------------|-----------|
| 3,4-diCQA | NO Production<br>Inhibition          | LPS-stimulated<br>RAW264.7 cells | Potent inhibition              | [5]       |
| 3,5-diCQA | NO Production<br>Inhibition          | LPS-stimulated<br>RAW264.7 cells | Potent inhibition              | [3][5]    |
| 4,5-diCQA | NO Production<br>Inhibition          | LPS-stimulated<br>RAW264.7 cells | Potent inhibition              | [5]       |
| 3,4-diCQA | Carrageenan-<br>induced paw<br>edema | Rat                              | Significant reduction in edema | [6]       |
| 3,5-diCQA | Carrageenan-<br>induced paw<br>edema | Rat                              | Significant reduction in edema | [6]       |
| 4,5-diCQA | Carrageenan-<br>induced paw<br>edema | Rat                              | Significant reduction in edema | [6]       |

### **Neuroprotective Activity**

Several DCQA isomers have demonstrated neuroprotective effects in various in vitro models of neuronal damage, suggesting their potential in the management of neurodegenerative diseases.

Table 3: Neuroprotective Activity of **Dicaffeoylquinic Acid** Isomers



| Isomer    | Assay                      | Cell Line     | Effect                                             | Reference |
|-----------|----------------------------|---------------|----------------------------------------------------|-----------|
| 3,5-diCQA | H2O2-induced cell death    | SH-SY5Y cells | Attenuated neuronal death and caspase-3 activation | [7][8]    |
| 3,5-diCQA | Amyloid β-induced toxicity | PC-12 cells   | Increased cell<br>viability by 2.8<br>times        | [9]       |

### **Hepatoprotective Activity**

DCQAs have shown protective effects against liver injury in various experimental models, highlighting their potential as hepatoprotective agents.

Table 4: Hepatoprotective Activity of Dicaffeoylquinic Acid Isomers



| Isomer                               | Assay                             | Cell Line                   | EC50                                            | Reference |
|--------------------------------------|-----------------------------------|-----------------------------|-------------------------------------------------|-----------|
| 3,5-di-O-caffeoyl<br>quinic acid     | Tacrine-induced cytotoxicity      | Hep G2 cells                | 117.2 ± 10.5 μM                                 | [10]      |
| Methyl 3,5-di-O-<br>caffeoyl quinate | Tacrine-induced cytotoxicity      | Hep G2 cells                | 72.7 ± 6.2 μM                                   | [10]      |
| 3,4-di-O-caffeoyl<br>quinic acid     | CCl4-induced liver cell injury    | Cultured rat hepatocytes    | More potent than<br>glycyrrhizin at 10<br>μg/mL | [11]      |
| 3,5-di-O-caffeoyl<br>quinic acid     | CCl4-induced liver cell injury    | Cultured rat hepatocytes    | More potent than<br>glycyrrhizin at 10<br>μg/mL | [11]      |
| Methyl 3,4-di-O-<br>caffeoyl quinate | CCI4-induced<br>liver cell injury | Cultured rat<br>hepatocytes | Most potent among the four tested compounds     | [11]      |
| Methyl 4,5-di-O-<br>caffeoyl quinate | CCI4-induced<br>liver cell injury | Cultured rat hepatocytes    | More potent than<br>glycyrrhizin at 10<br>μg/mL | [11]      |

#### **Anticancer Activity**

Emerging evidence suggests that DCQAs possess anticancer properties, inducing cell cycle arrest and apoptosis in various cancer cell lines.

Table 5: Anticancer Activity of Dicaffeoylquinic Acid Isomers

| Isomer    | Cell Line | Cancer Type     | IC50 | Reference |
|-----------|-----------|-----------------|------|-----------|
| 4,5-diCQA | DU-145    | Prostate Cancer | 5 μΜ | [12]      |

# Signaling Pathways Modulated by Dicaffeoylquinic Acids



The pharmacological effects of DCQAs are mediated through their interaction with several key intracellular signaling pathways.

#### Nrf2/Keap1 Pathway

**Dicaffeoylquinic acid**s can activate the Nrf2/Keap1 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to DCQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.



Click to download full resolution via product page

Caption: Activation of the Nrf2/Keap1 pathway by **Dicaffeoylquinic Acids**.

#### NF-κB and MAPK Pathways

In the context of inflammation, DCQAs have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response. By suppressing the phosphorylation of key proteins in these pathways, DCQAs effectively reduce the production of inflammatory mediators.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro hepatoprotective compounds from Suaeda glauca. (2008) | Ren-Bo An | 40 Citations [scispace.com]
- 11. Four di-O-caffeoyl quinic acid derivatives from propolis. Potent hepatoprotective activity in experimental liver injury models PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Pharmacological Landscape of Dicaffeoylquinic Acids: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575637#pharmacological-profile-of-different-dicaffeoylquinic-acids]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com